molecular formula C4H7B B1588726 2-Bromo-2-butene CAS No. 3017-71-8

2-Bromo-2-butene

Cat. No. B1588726
CAS RN: 3017-71-8
M. Wt: 135 g/mol
InChI Key: UILZQFGKPHAAOU-ONEGZZNKSA-N
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Description

2-Bromo-2-butene is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is an alkene that contains a bromine atom and is also known as t-butyl bromide.

Scientific Research Applications

Electrochemical Studies

Research by Casado et al. (1993) explored the electrochemical reduction of 1-bromo-2-butene. They found that this compound undergoes two consecutive one-electron reduction processes, initiated by the cleavage of the carbon-bromo bond to form an allyl radical. This study provides insights into the electrochemical behavior of 2-bromo-2-butene, which is important in understanding its reactivity and potential applications in organic synthesis and electrochemical reactions (Casado et al., 1993).

Chemical Structure Analysis

Mikhaĭlov and 'eva (1960) investigated the structure of a bromo compound formed by the action of bromine on 2-phenyl-2-butene. Their study corrects previous assumptions about the compound's structure, demonstrating that it is actually 1-bromo-3-phenyl-2-butene. This research contributes to a better understanding of the structural aspects of brominated derivatives of 2-butene (Mikhaĭlov & 'eva, 1960).

Synthesis Applications

Masuyama, Kishida, and Kurusu (1996) reported the use of 1-bromo-2-butene in the γ-syn-selective carbonyl allylation. This process involves the reaction of aldehydes with tin(II) iodide and tetrabutylammonium bromide, leading to the production of 1-substituted syn-2-methyl-3-buten-1-ols. This finding highlights the utility of 2-bromo-2-butene in organic synthesis, particularly in the formation of complex organic compounds (Masuyama, Kishida, & Kurusu, 1996).

Molecular Structure Determination

Shen (1990) conducted a study on the molecular structure of 1-bromo-3-methyl-2-butene, closely related to 2-bromo-2-butene. The research focused on determining the conformational composition of the molecule, using electron diffraction techniques. This study contributes to the fundamental understanding of the molecular structure and conformation of brominated butenes, which is crucial for predicting their reactivity and properties (Shen, 1990).

Reaction Mechanism Elucidation

Chuchani and Dominguez (1990) investigated the elimination kinetics of 2-bromo-2-butene in the gas phase. They determined that the reaction is catalyzed by hydrogen bromide and follows a first-order kinetics. The study provides valuable insights into the reaction mechanisms of 2-bromo-2-butene, which can be crucial for developing new synthetic routes and understanding its behavior under different conditions (Chuchani & Dominguez, 1990).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-2-butene is the β-hydrogen on the β-carbon of the molecule . This β-hydrogen plays a crucial role in the elimination reaction that 2-Bromo-2-butene undergoes .

Mode of Action

2-Bromo-2-butene: undergoes a bimolecular elimination reaction, also known as an E2 reaction . In this reaction, a base attacks the β-hydrogen on the β-carbon of 2-Bromo-2-butene, forming a bond. Simultaneously, the β C-H sigma bond begins to form the π bond of a double bond, and the bromine atom departs, taking the bonding electrons with it . This reaction is a single-step concerted process, similar to the S N 2 reaction .

Biochemical Pathways

The primary biochemical pathway affected by 2-Bromo-2-butene is the E2 elimination reaction pathway . The result of this pathway is the formation of 2-butene, an alkene with a double bond . This reaction can lead to the formation of different products depending on the substrate and the base used .

Pharmacokinetics

The pharmacokinetics of 2-Bromo-2-butene Given its chemical properties, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The primary result of the action of 2-Bromo-2-butene is the formation of 2-butene, an alkene with a double bond . This occurs through the E2 elimination reaction, where a base attacks the β-hydrogen on the β-carbon of 2-Bromo-2-butene, leading to the formation of a double bond and the departure of the bromine atom .

Action Environment

The action of 2-Bromo-2-butene can be influenced by environmental factors such as the presence of a base and the temperature of the reaction . For example, the E2 elimination reaction requires a strong base . Additionally, 2-Bromo-2-butene is flammable and should be stored at temperatures between 2-8°C to maintain its stability .

properties

IUPAC Name

(E)-2-bromobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILZQFGKPHAAOU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-butene

CAS RN

3017-71-8, 13294-71-8
Record name trans-2-Bromo-2-butene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 2-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-bromobut-2-ene
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Record name (E)-2-Bromo-2-butene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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